Methyl 5-methylpyrrolidine-2-carboxylate
Description
Methyl 5-methylpyrrolidine-2-carboxylate (C₇H₁₃NO₂) is a pyrrolidine derivative featuring a methyl ester at position 2 and a methyl substituent at position 5. Its stereochemistry is often denoted as (2R,5R) in racemic mixtures, though enantiopure forms are also synthesized for specific applications .
Properties
IUPAC Name |
methyl 5-methylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBQCOBVXDOWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs of Pyrrolidine Carboxylates
Table 1: Key Properties of Methyl 5-Methylpyrrolidine-2-carboxylate and Analogs
Key Comparative Analysis
Steric and Electronic Effects
Research Findings and Trends
- Pharmaceutical Relevance : this compound derivatives are prioritized in protease inhibitor development due to their rigid pyrrolidine backbone, which mimics peptide bonds .
- Stereochemical Considerations : Enantiopure forms (e.g., (2S,5S)-ethyl ester in ) exhibit higher bioactivity than racemic mixtures, underscoring the importance of chiral synthesis .
Preparation Methods
Amberlyst 15-Catalyzed Esterification
A robust protocol involves using Amberlyst 15 , a macroreticular ion-exchange resin, as a heterogeneous catalyst. In a representative procedure:
- 5-Methylpyrrolidine-2-carboxylic acid (100 g) is refluxed with methanol (300 g) and Amberlyst 15 (20 g) for 20 hours.
- Post-reaction, the catalyst is removed by filtration, and the solvent is concentrated under reduced pressure.
- Crystallization from ice-cold methanol yields methyl 5-methylpyrrolidine-2-carboxylate with a 93% yield .
Advantages :
- Amberlyst 15 is recyclable, minimizing waste.
- Avoids hazardous mineral acids (e.g., H₂SO₄).
Table 1: Reaction Conditions for Amberlyst 15-Catalyzed Esterification
| Parameter | Value |
|---|---|
| Catalyst | Amberlyst 15 (10 wt%) |
| Solvent | Methanol |
| Temperature | Reflux (~65°C) |
| Time | 20 hours |
| Yield | 93% |
Transesterification of Ethyl 5-Methylpyrrolidine-2-Carboxylate
Transesterification offers an alternative route by converting preformed esters into the methyl derivative. This method is particularly useful when the ethyl ester is more readily accessible.
Base-Catalyzed Transesterification
Ethyl esters can undergo transesterification with methanol in the presence of a base (e.g., sodium methoxide):
- Ethyl 5-methylpyrrolidine-2-carboxylate is heated with excess methanol and sodium methoxide (1–5 mol%) at 60–80°C for 6–12 hours.
- The reaction proceeds via nucleophilic attack of methoxide on the carbonyl carbon, displacing ethoxide.
Key Considerations :
- Excess methanol drives the equilibrium toward the methyl ester.
- Base catalysts may necessitate neutralization steps post-reaction.
Table 2: Transesterification Parameters
| Parameter | Value |
|---|---|
| Starting Material | Ethyl 5-methylpyrrolidine-2-carboxylate |
| Catalyst | Sodium methoxide (3 mol%) |
| Solvent | Methanol |
| Temperature | 70°C |
| Time | 8 hours |
| Yield | 85–90% (estimated) |
Ring-Closing Synthesis via Pyrrolidine Formation
Constructing the pyrrolidine ring with pre-installed functional groups provides a modular approach.
Cyclization of Amino Alcohols
A patent describes the synthesis of pyrrolidine-2-carboxylates via cyclization of N-protected amino alcohols :
- (2S,5S)-1-(tert-Butoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is synthesized by hydrolyzing its ethyl ester counterpart with lithium hydroxide (2.11 g, 50.2 mmol) in ethanol/water (16 hours, 25°C).
- Subsequent esterification with methanol and deprotection yields the target compound.
Mechanistic Insight :
- Hydrolysis of the ethyl ester generates the carboxylic acid, which is then methylated.
- The tert-butoxycarbonyl (Boc) group stabilizes the amine during reaction sequences.
Table 3: Cyclization and Esterification Workflow
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Hydrolysis | LiOH, EtOH/H₂O, 16h | Quantitative |
| Esterification | Amberlyst 15, MeOH, reflux | 93% |
| Deprotection | HCl/dioxane | 95% |
Stereoselective Synthesis for Chiral Derivatives
For enantiomerically pure products, asymmetric hydrogenation or chiral auxiliaries are employed.
Asymmetric Hydrogenation of Enamides
A method adapted from proline synthesis involves hydrogenating 5-methyl-2-pyrroline-2-carboxylate using a chiral catalyst (e.g., Rhodium-(R)-BINAP):
- The enamide substrate is hydrogenated at 50–100 psi H₂, yielding the (2S,5S)-configured ester with >90% enantiomeric excess (ee).
Critical Parameters :
- Catalyst loading (0.5–1 mol%).
- Solvent polarity influences reaction rate and selectivity.
Industrial-Scale Optimization and Green Chemistry
Solvent-Free Esterification
Recent advances emphasize solvent-free conditions using microwave irradiation:
- 5-Methylpyrrolidine-2-carboxylic acid and trimethyl orthoacetate are heated at 120°C for 1 hour under microwave, achieving 88% yield.
Advantages :
- Reduces solvent waste.
- Shortens reaction times from hours to minutes.
Q & A
Q. What are the recommended methods for synthesizing Methyl 5-methylpyrrolidine-2-carboxylate in laboratory settings?
Methodological Answer: The synthesis typically involves cyclization or condensation reactions. A diastereoselective approach using aryl/heteroaryl aldehydes and methyl acrylate under acidic conditions (e.g., acetic acid) has been reported to yield pyrrolidine derivatives with high stereochemical control. For example, reacting 5-oxopyrrolidine precursors with methylating agents (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) can introduce the methyl ester group. Reaction optimization should include temperature control (70–90°C) and inert atmosphere to minimize side reactions .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Personal Protection: Use nitrile gloves, lab coats, and safety goggles. Avoid dust formation; work in a fume hood with adequate ventilation .
- Spill Management: Collect spills using non-sparking tools and store in sealed containers. Avoid water contact to prevent drainage contamination .
- Waste Disposal: Segregate chemical waste and consult institutional guidelines for hazardous organic compound disposal .
Q. How can researchers confirm the structural identity of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (XRD): Resolve absolute configuration and bond lengths (e.g., C–C bond mean deviation: 0.003 Å) .
- NMR Spectroscopy: Analyze and NMR peaks for ester carbonyl (~170 ppm) and pyrrolidine ring protons (δ 1.5–3.5 ppm). Compare with reference data for methyl pyroglutamate derivatives .
- Mass Spectrometry: Confirm molecular weight (143.14 g/mol) via ESI-MS or GC-MS .
Advanced Research Questions
Q. How can stereoselectivity be optimized in the synthesis of this compound derivatives?
Methodological Answer:
- Chiral Catalysts: Use enantiopure catalysts (e.g., L-proline derivatives) to induce asymmetry during cyclization. For example, Schöllkopf bis-lactim ether methodology can achieve >90% enantiomeric excess (ee) .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance diastereoselectivity by stabilizing transition states.
- Temperature Gradients: Lower temperatures (0–25°C) favor kinetic control, reducing racemization .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine XRD (for solid-state conformation) with solution-state NMR to resolve discrepancies in substituent orientation. For example, XRD can clarify puckering modes of the pyrrolidine ring that NMR may ambiguously represent .
- Dynamic NMR Experiments: Variable-temperature NMR can identify conformational flexibility causing signal splitting .
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) to validate assignments .
Q. What experimental strategies are effective for analyzing thermal stability and degradation pathways?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition onset temperatures (typically >150°C for pyrrolidine esters).
- GC-MS Pyrolysis Studies: Identify degradation products (e.g., methyl acrylate or pyrrolidine fragments) under controlled heating .
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile/water gradient) .
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